Diethylzinc

Catalog No.
S601701
CAS No.
557-20-0
M.F
C4H10Zn
M. Wt
123.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylzinc

CAS Number

557-20-0

Product Name

Diethylzinc

IUPAC Name

zinc;ethane

Molecular Formula

C4H10Zn

Molecular Weight

123.5 g/mol

InChI

InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2

InChI Key

IPSRAFUHLHIWAR-UHFFFAOYSA-N

SMILES

C[CH2-].C[CH2-].[Zn+2]

Solubility

MISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS

Synonyms

diethylzinc, Et(2)Zn

Canonical SMILES

C[CH2-].C[CH2-].[Zn+2]

Organic Synthesis:

  • Precursor for Organozinc Compounds: Diethylzinc serves as a valuable precursor to other organozinc compounds, which are crucial reagents in various organic synthesis reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, playing a vital role in the development of pharmaceuticals and fine chemicals [].
  • Cross-Coupling Reactions: Diethylzinc is particularly valuable in cross-coupling reactions, a type of organic synthesis that allows the formation of new carbon-carbon bonds between different organic molecules. This technique plays a significant role in the synthesis of complex molecules with desired properties [].

Materials Science:

  • Semiconductor Doping: Diethylzinc is used as a dopant gas in the production of certain types of semiconductors, particularly gallium nitride (GaN). Doping modifies the electrical conductivity of the material, making it suitable for various electronic devices [].
  • Precursor for Metal Organic Frameworks (MOFs): Diethylzinc can act as a precursor for the synthesis of specific types of MOFs, a class of highly porous materials with applications in gas storage, separation, and catalysis [].

Research and Development:

  • Novel Compound Synthesis: Researchers utilize diethylzinc in the synthesis of novel and advanced materials with tailored properties. This includes exploration of new functionalities and potential applications in various fields [].
  • Catalytic Process Development: Diethylzinc serves as a catalyst or co-catalyst in the development of new catalytic processes. These processes can be employed in various reactions, leading to improved efficiency and selectivity [].

Origin and Significance:

Diethylzinc is not naturally occurring. It is typically synthesized for research purposes or industrial applications. Its significance lies in its ability to introduce an ethyl group to various organic molecules. This proves valuable in organic synthesis, particularly for creating new carbon-carbon bonds [].


Molecular Structure Analysis

Key Features:

Diethylzinc possesses a linear molecular structure. The central zinc atom forms two covalent bonds with each ethyl (C2H5) group. These ethyl groups are arranged in a tetrahedral geometry around the zinc atom, resulting in a non-polar molecule [].

Notable Aspects:

The presence of two relatively large and electron-donating ethyl groups bonded to the relatively small and electron-deficient zinc atom creates a polarity within the molecule. This polarity contributes to the reactivity of Diethylzinc [].


Chemical Reactions Analysis

Synthesis:

Diethylzinc can be synthesized through the reaction of zinc metal with diethylmercury or diethylzinc chloride in an inert atmosphere [].

One common method involves the following reaction:

Zn + Hg(C2H5)2 → (C2H5)2Zn + Hg (Eq. 1) []

Reactions as a Reagent:

Diethylzinc is a versatile reagent involved in various organic reactions. Here are two key examples:

  • Addition to Carbonyl Groups: Diethylzinc reacts with carbonyl compounds (aldehydes and ketones) to form secondary alcohols. This reaction involves the ethyl carbanion attacking the carbonyl carbon [].

For example, the reaction of Diethylzinc with benzaldehyde yields ethanol:

(C2H5)2Zn + O=CHC6H5 -> CH3CH2OH + Zn(C6H5)O (Eq. 2) []

  • Simmons-Smith Reaction: When combined with diiodomethane (CH2I2), Diethylzinc forms the Simmons-Smith reagent, which is a powerful tool for cyclopropane synthesis. This reaction involves the generation of a carbenoid intermediate that reacts with alkenes to form cyclopropane rings.

The overall reaction can be represented as:

(C2H5)2Zn + CH2I2 → (CH2)ZnI + C2H5I (Eq. 3)

(CH2)ZnI + alkene → cyclopropane + ZnI2 (Eq. 4)

Decomposition:

Diethylzinc is highly pyrophoric, meaning it ignites spontaneously upon contact with air or moisture. This decomposition reaction releases heat and produces zinc oxide, ethane, and water vapor [].

(C2H5)2Zn + O2 -> ZnO + C2H6 + H2O (Eq. 5) []


Physical And Chemical Properties Analysis

  • Melting Point: -28 °C []
  • Boiling Point: 117 °C []
  • Density: 1.2 g/cm³ []
  • Solubility: Soluble in organic solvents like hexanes, heptane, and toluene [].
  • Stability: Highly pyrophoric, reacts readily with air and moisture [].

Diethylzinc is a hazardous material due to its extreme reactivity. Here are some key safety concerns:

  • Flammability: Pyrophoric, ignites spontaneously in air [].
  • Toxicity: Toxic if inhaled or ingested.
  • Reactivity: Reacts violently with water and oxidizing agents.

Diethylzinc is known for its vigorous reactivity with various substances:

  • Reaction with Water: When diethylzinc reacts with water, it proceeds through a two-step mechanism to form ethylzinc hydroxide as an intermediate, which can further decompose .
  • Reactions with Alcohols: Diethylzinc reacts explosively with alcohols such as methanol and ethanol, leading to the formation of ethylzinc alkoxide and releasing hydrogen gas .
  • Oxidation: In the presence of oxygen, diethylzinc can produce zinc oxide through various reaction pathways, which involve the formation of intermediates like Zn(OH)₂ before yielding zinc oxide .

The synthesis of diethylzinc has evolved over time. The contemporary method involves reacting a mixture of ethyl iodide and ethyl bromide with a zinc-copper couple. This process generates reactive zinc species that combine with the ethyl halides to form diethylzinc. Historically, diethyl mercury was also used as a precursor in earlier synthesis methods .

Diethylzinc finds various applications across multiple fields:

  • Organic Synthesis: It serves as a source of ethyl carbanions for nucleophilic addition reactions to carbonyl compounds.
  • Polymer Chemistry: Diethylzinc is used as a catalyst in chain shuttling polymerization reactions .
  • Microelectronics: It acts as a doping agent in semiconductor manufacturing.
  • Rocket Fuel: Due to its hypergolic properties, diethylzinc has been explored as a self-igniting fuel for rocket propulsion systems .

Studies on diethylzinc interactions mainly focus on its reactivity with water and oxygen. The reaction kinetics and mechanisms have been analyzed using computational models that explore how diethylzinc behaves under various conditions, including temperature variations and the presence of other reactants . These studies help elucidate the pathways leading to products like zinc oxide and ethylzinc hydroxide.

Diethylzinc shares similarities with other organozinc compounds but has unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Dimethylzinc(C2H6)Zn(C_2H_6)ZnLess reactive than diethylzinc; used in similar applications.
Methylzinc chloride(C2H5)ZnCl(C_2H_5)ZnClMore stable; used for different synthetic pathways.
Triethylaluminum(C6H15)Al(C_6H_{15})AlHighly reactive; often used in polymerization but has different reactivity profiles compared to diethylzinc.

Uniqueness of Diethylzinc:

  • Diethylzinc's high pyrophoricity makes it particularly useful for specific applications like rocket fuels and certain types of organic synthesis where rapid reaction initiation is beneficial.
  • Its ability to act as a softer nucleophile compared to alkyllithium reagents allows for selective reactions without excessive reactivity.

Physical Description

Diethylzinc is a pyrophoric liquid with a garlic-like odor. It is stable when it is shipped in sealed tubes with carbon dioxide. It may decompose violently in water and ignite spontaneously with air. It is toxic by ingestion. If exposed to heat or flame, containers of this material may explode. It is used as an aircraft fuel.
Liquid

Color/Form

MOBILE LIQUID
COLORLESS LIQUID

Boiling Point

255 °F at 760 mm Hg (USCG, 1999)
118 °C

Density

1.207 at 68 °F (USCG, 1999)
1.2065 @ 20 °C/4 °C

Odor

Garlic-like odo

Melting Point

-18 °F (USCG, 1999)
-28 °C

UNII

S0W5NQH7C6

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (24.88%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (47.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (98.01%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.01%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.8 mm Hg @ 25 °C

Pictograms

Environmental Hazard Flammable

Flammable;Corrosive;Environmental Hazard

Other CAS

557-20-0

Wikipedia

Diethylzinc

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

BY INTERACTION OF ZINC & ETHYL IODIDE.
... By interaction of zinc chloride with triethyl aluminum.

General Manufacturing Information

Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Zinc, diethyl-: ACTIVE
Frankland prepared diethylzinc in 1849 and is generally recognized as the first to synthesize an organometallic cmpd.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from air, water, oxidizing materials, organic peroxides, flammable materials. Keep material under carbon dioxide, nitrogen, or other inert gas.

Stability Shelf Life

STABLE IN SEALED TUBE & CARBON DIOXIDE

Dates

Modify: 2023-08-15

Explore Compound Types